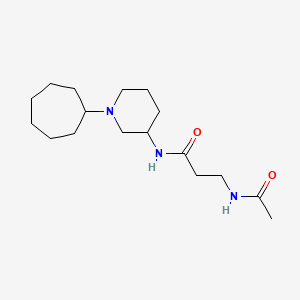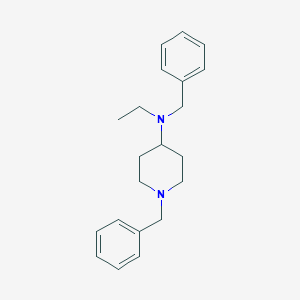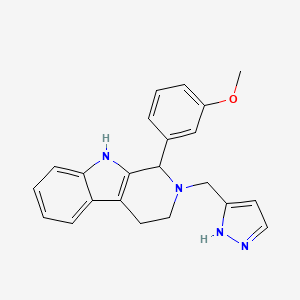
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide, also known as ACY-1083, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. ACY-1083 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDAC enzymes by N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide leads to increased acetylation of histone proteins, which can lead to changes in gene expression and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the anti-cancer properties of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is its relatively simple synthesis method, which makes it a promising candidate for large-scale production. In addition, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
One of the limitations of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide on normal cells and tissues are not well understood, and further studies are needed to assess its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of research is the combination of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide with other anti-cancer agents, which may enhance its anti-cancer properties.
In addition, further studies are needed to assess the safety and efficacy of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide in vivo, as well as its long-term effects on normal cells and tissues. Finally, the potential applications of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide involves the reaction of N~1~-cycloheptyl-3-piperidinylamine with N-acetyl-beta-alanine chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain the final product, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide. The synthesis of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is a relatively simple and efficient process, making it a promising candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is in the treatment of cancer. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, making them a promising class of anti-cancer agents. N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have potent anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer.
In addition to its anti-cancer properties, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to have anti-inflammatory and neuroprotective effects. HDAC inhibitors have been shown to inhibit the production of inflammatory cytokines and chemokines, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-14(21)18-11-10-17(22)19-15-7-6-12-20(13-15)16-8-4-2-3-5-9-16/h15-16H,2-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZMNHCKLHOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6127464.png)


![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)
![4-(3-furylmethyl)-3-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B6127485.png)
![methyl 3-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6127510.png)

![5-bromo-4-chloro-2-{[(2-methoxyphenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6127526.png)
![1-ethyl-4-({methyl[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6127533.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)

![1-[3-(4-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B6127550.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)